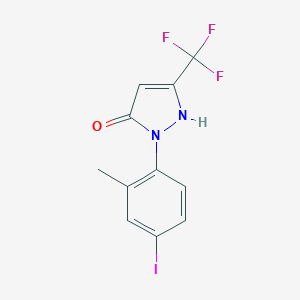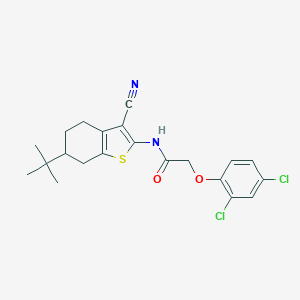![molecular formula C17H25N3O5S B301817 ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate, also known as MSAP, is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. It has also been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an increase in mood and motivation. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has also been shown to have anxiolytic and antidepressant effects. In addition, ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to have analgesic effects, making it a potential therapeutic agent for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has also been shown to have a long half-life, making it suitable for in vivo studies. However, there are also limitations to using ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. In addition, it can be expensive to synthesize, limiting its use in some labs.
Zukünftige Richtungen
There are several future directions for ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate research. One direction is to further explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the mechanisms of action of various drugs and neurotransmitters. Additionally, further research is needed to fully understand its long-term effects and potential side effects.
Synthesemethoden
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate can be synthesized using a variety of methods, including the solid-phase peptide synthesis method and the solution-phase peptide synthesis method. The solid-phase peptide synthesis method involves the stepwise addition of amino acids to a resin-bound peptide chain. The solution-phase peptide synthesis method involves the coupling of amino acids in solution. Both methods have been used to synthesize ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been used in various scientific research applications, including drug discovery, neuropharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has also been used as a tool to study the mechanisms of action of various drugs and neurotransmitters.
Eigenschaften
Produktname |
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate |
|---|---|
Molekularformel |
C17H25N3O5S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
ethyl 4-[2-(N-methylsulfonylanilino)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O5S/c1-4-25-17(22)19-12-10-18(11-13-19)16(21)14(2)20(26(3,23)24)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 |
InChI-Schlüssel |
NUKGJMSHXBUNPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)